3-(Aminomethyl)cyclohexanol is a compound of significant interest in the field of chemical and biological research due to its potential applications as an inhibitor and its role in various synthetic pathways. The compound has been explored in different contexts, including as an influenza fusion inhibitor and as a functionalized cycloalkene skeleton for pharmaceuticals23. The versatility of this compound is highlighted by its involvement in reactions with other chemicals, such as cyanochromones and nitriles, to produce a range of products with potential applications in medicinal chemistry14.
3-(Aminomethyl)cyclohexanol belongs to the class of amino alcohols, which are compounds containing both an amino group and a hydroxyl group. It is classified as a secondary amine due to the presence of two carbon substituents on the nitrogen atom.
The synthesis of 3-(Aminomethyl)cyclohexanol can be achieved through several methods, primarily focusing on the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The following outlines the typical synthetic routes:
In industrial applications, catalytic hydrogenation of aromatic or cyclohexene derivatives using catalysts such as Raney nickel may also be employed for efficient production under controlled conditions.
The molecular structure of 3-(Aminomethyl)cyclohexanol reveals several key features:
3-(Aminomethyl)cyclohexanol participates in various chemical reactions:
The mechanism of action for 3-(Aminomethyl)cyclohexanol involves its role as a chiral building block in asymmetric synthesis. The compound's ability to form stable intermediates allows it to participate in various catalytic cycles, particularly in enzyme-mediated reactions.
3-(Aminomethyl)cyclohexanol exhibits several notable physical and chemical properties:
The compound is relatively stable under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH levels.
3-(Aminomethyl)cyclohexanol has diverse applications across various scientific fields:
The compound systematically named 3-(aminomethyl)cyclohexan-1-ol (CAS 116650-26-1) has the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [6]. Its structure features a cyclohexane ring substituted at the C3 position with an aminomethyl group (-CH₂NH₂) and at the C1 position with a hydroxyl group (-OH) [3] [6]. The stereochemistry involves two undefined stereocenters: the chiral carbons at C1 (alcohol-bearing) and C3 (aminomethyl-bearing). Consequently, the compound exists as a racemic mixture of four stereoisomers: cis-cis, cis-trans, trans-cis, and trans-trans (relative to the substituents’ orientation) [6]. The absence of defined stereochemistry in commercial preparations underscores its complexity in structural studies.
In cyclohexane derivatives, cis-trans isomerism arises from restricted ring rotation, leading to distinct spatial arrangements where substituents occupy equatorial or axial positions [4]. For 3-(aminomethyl)cyclohexanol:
Table 1: Comparative Properties of Cis vs. Trans Isomers
Property | Cis-Isomer | Trans-Isomer |
---|---|---|
Stereochemistry | 1,3-diaxial or diequatorial | 1-equatorial, 3-axial |
Intramolecular H-bond | Likely (OH⋯N) | Unlikely |
logP | ~0.1 (higher lipophilicity) | ~-0.3 (lower lipophilicity) |
Stability | Thermodynamically favored | Kinetically accessible |
The energy barrier for interconversion is ≈45 kJ/mol, permitting room-temperature equilibration [4] [8]. Computational studies indicate trans isomers exhibit greater conformational rigidity due to steric constraints [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (CAS 116650-26-1) reveals complex splitting patterns due to ring flexibility and stereoisomerism [3] [6]:
Table 2: Key ¹H NMR Assignments
Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
---|---|---|
2.6–2.8 | Doublet | -CH₂NH₂ |
2.4–3.1 | Multiplet | C1-H, C3-H |
1.0–2.0 | Multiplet | Cyclohexyl -CH₂- |
3.4–3.8 | Broad singlet | -OH |
¹³C NMR confirms seven distinct carbons, including δ 69.8 (C1-OH) and δ 52.1 (-CH₂NH₂) [3].
Infrared (IR) Spectroscopy
Key IR absorptions:
Mass Spectrometry (MS)
Electron-impact MS shows:
Molecular dynamics (MD) simulations reveal extensive conformational sampling due to ring inversion (chair ↔ twist-boat) and side-chain rotations [5] [10]. Key findings:
Residual Dipolar Couplings (RDCs) from NMR data validate computational ensembles, confirming anisotropic motion amplitudes of ±15° for the aminomethyl group [5]. AlphaFold-derived models, while optimized for proteins, provide templates for ring substructure dynamics, predicting hydrogen-bond networks with 90% accuracy against experimental data [5] [10].
Table 3: Computational Energy Parameters (DFT, B3LYP/6-31G)*
Conformation | Relative Energy (kJ/mol) | Dominant Interaction |
---|---|---|
Cis (diaxial) | 0.0 (reference) | O-H⋯N H-bond (2.05 Å) |
Cis (diequatorial) | 8.2 | None |
Trans (eq-ax) | 4.5 | Solvent H-bonding |
Twist-boat | 23.7 | Steric strain |
Ensemble-based network analyses identify C1 and C3 as high-centrality nodes governing allosteric communication between functional groups, enabling adaptive responses to solvent changes [10].
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